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A recent Phase 3 clinical trial, STAR-221, investigating a new combination immunotherapy for

advanced upper gastrointestinal (GI) cancers, was discontinued due to a lack of improved

efficacy over the existing standard of care. The trial evaluated the addition of domvanalimab,

an anti-TIGIT antibody, to the anti-PD-1 antibody zimberelimab and chemotherapy. The study

was halted for futility at a planned interim analysis as the experimental regimen did not

demonstrate an improvement in overall survival (OS) compared to the established first-line

treatment of nivolumab plus chemotherapy.

This outcome is a significant setback for the development of TIGIT-targeting therapies, a novel

class of immunotherapy drugs that have been under investigation for various cancers. The

STAR-221 trial was a large, global, randomized, open-label study that enrolled 1,040 patients

with locally advanced unresectable or metastatic HER2-negative gastric, gastroesophageal

junction (GEJ), or esophageal adenocarcinoma.

Comparative Efficacy and Safety
The primary endpoint of the STAR-221 trial was overall survival. The independent data

monitoring committee recommended stopping the study because the addition of domvanalimab

to zimberelimab and chemotherapy did not lead to a statistically significant improvement in OS

compared to the control arm of nivolumab and chemotherapy. While specific quantitative data

from the interim analysis have not been publicly released, the clear conclusion from the study's

discontinuation is the new drug's failure to demonstrate superiority.
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The safety profile of the domvanalimab-based combination was reported to be similar to that of

the nivolumab plus chemotherapy arm, with no new safety concerns identified.

Outcome Measure
Drug X (Domvanalimab +
Zimberelimab +
Chemotherapy)

Drug Y (Nivolumab +
Chemotherapy)

Primary Endpoint: Overall

Survival (OS)

No improvement compared to

Drug Y

Established as the standard of

care with proven OS benefit

over chemotherapy alone

Safety Profile
Similar to Drug Y, with no new

safety signals identified

Well-characterized safety

profile

Experimental Protocol: STAR-221 Trial
The STAR-221 trial was a Phase 3, randomized, open-label, multicenter study designed to

evaluate the efficacy and safety of the domvanalimab-based combination against the standard

of care in the first-line treatment of advanced upper GI cancers.

Patient Population: The study enrolled adult patients with histologically confirmed, locally

advanced unresectable or metastatic HER2-negative gastric, GEJ, or esophageal

adenocarcinoma who had not received prior systemic therapy for their advanced disease. Key

inclusion criteria included an ECOG performance status of 0 or 1.

Treatment Arms: Patients were randomized in a 1:1 ratio to one of two treatment arms:

Experimental Arm (Drug X): Domvanalimab (anti-TIGIT) and zimberelimab (anti-PD-1) in

combination with either FOLFOX (oxaliplatin, leucovorin, and fluorouracil) or CAPOX

(capecitabine and oxaliplatin) chemotherapy.

Control Arm (Drug Y): Nivolumab (anti-PD-1) in combination with either FOLFOX or CAPOX

chemotherapy.

Endpoints: The primary endpoint of the study was overall survival. Secondary endpoints

included progression-free survival (PFS), objective response rate (ORR), duration of response

(DOR), and safety.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and the workflow of the

STAR-221 clinical trial.
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Caption: TIGIT and PD-1 signaling pathway inhibition in cancer immunotherapy.
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STAR-221 Clinical Trial Workflow
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Caption: Simplified workflow of the STAR-221 clinical trial.
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To cite this document: BenchChem. [New Immunotherapy Combination Fails to Surpass
Standard of Care in Upper Gastrointestinal Cancers]. BenchChem, [2025]. [Online PDF].
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existing-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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